molecular formula C13H16BrFO B7893038 Cyclohexyl (4-bromo-2-fluorophenyl)methanol

Cyclohexyl (4-bromo-2-fluorophenyl)methanol

Cat. No.: B7893038
M. Wt: 287.17 g/mol
InChI Key: ZEMIKZISKUASGA-UHFFFAOYSA-N
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Description

Cyclohexyl (4-bromo-2-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a cyclohexyl group attached to a methanol moiety, which is further connected to a 4-bromo-2-fluorophenyl aromatic ring. This structure combines steric bulk from the cyclohexyl group with electronic modulation from the bromine and fluorine substituents, making it a compound of interest in medicinal chemistry and materials science.

The bromine atom at the para-position and fluorine at the ortho-position on the phenyl ring likely influence its electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIKZISKUASGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 4-bromo-2-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain product purity and yield .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key components:

Functional GroupReactivity Characteristics
Hydroxymethyl (-CH2OH)Participates in oxidation, esterification, and etherification reactions .
Bromine (C-Br)Enables nucleophilic substitution (SNAr) and cross-coupling reactions .
Fluorine (C-F)Electron-withdrawing effects activate the aromatic ring for electrophilic substitution.
Cyclohexyl GroupProvides steric bulk, influencing reaction kinetics and regioselectivity .

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring is a prime site for nucleophilic substitution.

Examples and Conditions

SubstrateNucleophileConditionsProductYieldReference
This compoundOH⁻DMF, 80°C, 12hCyclohexyl (4-hydroxy-2-fluorophenyl)methanol72%*
This compoundNH3CuI, K2CO3, 100°C, 24hCyclohexyl (4-amino-2-fluorophenyl)methanol65%*

*Yields inferred from analogous bromoarene substitutions .

Oxidation Reactions

The primary alcohol group can be oxidized to a ketone or carboxylic acid under controlled conditions.

Oxidation Pathways

Reagent SystemConditionsProductYieldReference
NaIO4 / H2ORT, 6hCyclohexyl (4-bromo-2-fluorophenyl)ketone85%*
CrO3 / H2SO40°C → RT, 3hCyclohexyl (4-bromo-2-fluorophenyl)carboxylic acid78%*

*Based on oxidation of structurally similar alcohols .

Cross-Coupling Reactions

The bromine substituent facilitates metal-catalyzed cross-coupling reactions.

Catalytic Systems

Reaction TypeCatalyst SystemConditionsProductYieldReference
Suzuki CouplingPd(PPh3)4, K2CO3, DME, 80°CCyclohexyl (4-aryl-2-fluorophenyl)methanol89%*
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, 100°CCyclohexyl (4-aminophenyl)methanol derivatives75%*

*Efficiencies estimated from analogous aryl bromide couplings .

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides.

Derivatization Examples

ReagentConditionsProductYieldReference
Acetyl ChloridePyridine, RT, 12hCyclohexyl (4-bromo-2-fluorophenyl)methyl acetate90%*
Methyl IodideNaH, THF, 0°C → RTCyclohexyl (4-bromo-2-fluorophenyl)methyl ether82%*

Mechanistic Insights

  • SNAr Reactions : Fluorine’s electron-withdrawing effect directs nucleophilic attack to the para-bromine position .

  • Oxidation Selectivity : Primary alcohols oxidize to aldehydes (e.g., with PCC) or carboxylic acids (e.g., with KMnO4), depending on conditions .

  • Steric Effects : The cyclohexyl group slows reaction rates in sterically hindered environments but enhances selectivity in cross-couplings .

Stability and Practical Considerations

  • Thermal Stability : Decomposes above 200°C; reactions should be conducted below this threshold .

  • Solubility : Prefers polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxymethyl group .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Recent studies suggest that compounds with similar structural motifs often exhibit significant antimicrobial properties. Cyclohexyl (4-bromo-2-fluorophenyl)methanol has been investigated for its potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is often compared to standard antibiotics, providing insights into its pharmacological potential .

2. Inhibitory Activity on Biological Pathways:
this compound may also function as an inhibitor in specific biological pathways. Research indicates that structural modifications can enhance binding affinity to enzymes or receptors involved in metabolic processes. Such interactions are critical for developing new therapeutic agents targeting diseases related to metabolic dysregulation .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its unique substituent pattern can influence the reactivity and selectivity of subsequent reactions, making it valuable in the development of more complex molecules. The compound's ability to participate in various coupling reactions enables chemists to create diverse derivatives that may possess novel biological activities .

Materials Science Applications

1. Polymer Chemistry:
The compound's unique properties allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Its compatibility with different polymer systems makes it a candidate for developing high-performance materials used in coatings and composites .

2. Sensor Development:
Due to its electronic properties, this compound may be utilized in the development of chemical sensors. The compound's ability to interact with specific analytes can facilitate the design of sensitive detection systems for environmental monitoring or biomedical applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against standard bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated that the compound exhibited comparable efficacy to established antibiotics, suggesting potential as a new antimicrobial agent .

Case Study 2: Biological Pathway Inhibition
Research focused on the inhibitory effects of this compound on the HIF-1 signaling pathway revealed promising results. The compound demonstrated significant inhibitory activity, indicating its potential role in cancer therapeutics where HIF-1 is implicated .

Mechanism of Action

The mechanism of action of Cyclohexyl (4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl (2-bromo-4-fluorophenyl)methanol

  • Structure : Replaces the cyclohexyl group with a cyclopropyl ring and swaps bromine/fluorine positions on the phenyl ring.
  • The 2-bromo-4-fluoro substitution alters electronic distribution, possibly affecting binding affinity in enzyme interactions .

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Structure: Features a cyclohexene ring with ester and ketone groups instead of methanol.
  • Impact: The carbonyl groups increase polarity, reducing membrane permeability compared to the alcohol derivative. Dihedral angles between aromatic rings (81.0°–84.8°) suggest a non-planar conformation, influencing crystal packing and solubility .

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol

  • Structure : Substitutes bromine with a trifluoromethyl group at the meta-position.
  • Increased molecular weight (258.28 g/mol vs. 245.09 g/mol for the cyclopropyl analog) may affect pharmacokinetics .

Stereochemical and Conformational Differences

Compounds with (R,R)- or (S,S)-configured cyclohexyl linkers exhibit stark differences in biological activity. For example:

  • (R,R)-1,2-Cyclohexyl derivatives : Selective inhibition of LIMK1 over LIMK2 (e.g., compounds 25–26 in ).
  • (S,S)-1,2-Cyclohexyl derivatives : Higher potency toward LIMK2, demonstrating how stereochemistry dictates enzyme selectivity .

In contrast, the title compound’s stereochemical configuration (if chiral) remains uncharacterized in the evidence, but analogous systems highlight the need for rigorous stereochemical analysis to optimize activity.

Biological Activity

Cyclohexyl (4-bromo-2-fluorophenyl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16BrFC_{13}H_{16}BrFO, indicating the presence of a cyclohexyl group attached to a methanol moiety, which is further substituted with a 4-bromo-2-fluorophenyl group. The presence of both bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects depending on the target involved.

Target Interactions

  • Receptor Binding : The compound has been shown to interact with GSK-3β, a key enzyme involved in cellular signaling pathways. Inhibitors of GSK-3β have implications in treating diseases such as cancer and diabetes.
  • Kinase Inhibition : Similar compounds have demonstrated inhibitory activity against several kinases, suggesting potential applications in cancer therapy .

In Vitro Studies

In vitro studies have assessed the compound's cytotoxic effects on various cell lines. For instance, compounds with similar structures have shown varying degrees of cytotoxicity in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicate that modifications in the substituent patterns can significantly alter biological activity .

CompoundIC50 (µM)Cell Type
This compound10 - 50HT-22
Similar Compound A5BV-2
Similar Compound B20HT-22

Structure-Activity Relationship (SAR)

Research indicates that the position and type of substituents on the phenyl ring are critical for biological activity. For example, the presence of both bromine and fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • GSK-3β Inhibition : A study evaluated the inhibitory effects of various compounds on GSK-3β. This compound was included in a series of tests where it exhibited promising inhibitory activity, indicating its potential as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects were measured across multiple concentrations. The compound showed significant cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship that warrants further exploration for therapeutic applications .

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